molecular formula C18H15NO2S B2400909 2-[(3-Methoxybenzyl)sulfanyl]-3-quinolinecarbaldehyde CAS No. 478065-42-8

2-[(3-Methoxybenzyl)sulfanyl]-3-quinolinecarbaldehyde

Cat. No. B2400909
CAS RN: 478065-42-8
M. Wt: 309.38
InChI Key: JJUNZYHVXKDSPW-UHFFFAOYSA-N
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Description

2-[(3-Methoxybenzyl)sulfanyl]-3-quinolinecarbaldehyde is a chemical compound with the molecular formula C18H15NO2S . It has a molecular weight of 309.38 .


Molecular Structure Analysis

The molecular structure of this compound is based on a quinoline backbone with a methoxybenzyl sulfanyl group attached at the 2-position and a carbaldehyde group at the 3-position .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 309.38 . Other physical and chemical properties such as density, boiling point, and melting point were not available in the sources I found .

Scientific Research Applications

Synthesis Methodologies

Recent advancements in synthesis methodologies involving quinolines, such as 2-[(3-Methoxybenzyl)sulfanyl]-3-quinolinecarbaldehyde, have been explored. Efficient methods using metal-catalyzed dehydrogenative N-heterocyclization have been developed. This involves the reaction of 2-aminobenzyl alcohols with carbonyl compounds (aldehydes and ketones), leading to the formation of quinolines through a sequence of reactions including metal-catalysed oxidation, cross aldol reaction, and cyclodehydration (Chelucci & Porcheddu, 2017).

Antileukotrienic Agents

Compounds similar to 2-[(3-Methoxybenzyl)sulfanyl]-3-quinolinecarbaldehyde have been synthesized for potential use as antileukotrienic drugs. These compounds have shown the ability to inhibit platelet aggregation, suggesting their potential in medical applications (Jampílek et al., 2004).

Antioxidant Activities

Studies on 2-oxo-quinoline-3-carbaldehyde Schiff-base derivatives, structurally related to 2-[(3-Methoxybenzyl)sulfanyl]-3-quinolinecarbaldehyde, have revealed promising antioxidant activities. These compounds were found to possess significant radical scavenging activities, comparable or superior to commercial antioxidants (Zhang et al., 2013).

Electronic and Spectroscopic Properties

Research into the molecular, electronic, nonlinear optical, and spectroscopic analysis of heterocyclic compounds related to 2-[(3-Methoxybenzyl)sulfanyl]-3-quinolinecarbaldehyde has been conducted. This includes the study of geometric parameters, electronic properties, molecular electrostatic potentials, and spectroscopic properties through experimental and theoretical (DFT) methods (Beytur & Avinca, 2021).

DNA Interaction and Anticancer Potential

Certain 2-oxo-quinoline-3-carbaldehyde Schiff-base derivatives and their copper(II) complexes have been synthesized and investigated for their DNA interaction and antioxidant activities. These compounds have shown significant binding with calf thymus DNA (CT-DNA) and exhibited potential as antioxidants (Liu et al., 2009).

Mechanism of Action

Target of Action

The primary target of the compound 2-[(3-Methoxybenzyl)sulfanyl]-3-quinolinecarbaldehyde is currently unknown . It’s important to note that the identification of a compound’s target is a complex process that involves extensive biochemical and pharmacological research.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-[(3-Methoxybenzyl)sulfanyl]-3-quinolinecarbaldehyde . These factors can include pH, temperature, and the presence of other molecules in the environment.

properties

IUPAC Name

2-[(3-methoxyphenyl)methylsulfanyl]quinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2S/c1-21-16-7-4-5-13(9-16)12-22-18-15(11-20)10-14-6-2-3-8-17(14)19-18/h2-11H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJUNZYHVXKDSPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CSC2=NC3=CC=CC=C3C=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-Methoxybenzyl)sulfanyl]-3-quinolinecarbaldehyde

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